6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine
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Overview
Description
6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine is a complex organic compound that features a benzo[d]thiazole core, a piperidine ring, and various substituents including chloro, ethoxy, and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine typically involves multiple steps, starting from commercially available precursorsThe reaction conditions often include the use of solvents like dichloromethane, catalysts such as palladium, and reagents like boronic acids for coupling reactions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques such as crystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine can undergo various chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms.
Substitution: Replacement of one functional group with another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions can vary but often involve controlled temperatures, specific solvents, and catalysts to facilitate the desired transformations .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as halogens or alkyl chains .
Scientific Research Applications
6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological targets such as enzymes or receptors.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing
Mechanism of Action
The mechanism of action of 6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine involves its interaction with specific molecular targets, such as receptors or enzymes. This interaction can modulate biological pathways, leading to various effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 6-chloro-N-(6-(2-chlorophenyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)benzo[d]thiazol-2-amine
- N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide .
Uniqueness
What sets 6-chloro-N-(1-(3-ethoxy-4-methoxybenzyl)piperidin-4-yl)benzo[d]thiazol-2-amine apart from similar compounds is its unique combination of functional groups, which can confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications .
Properties
Molecular Formula |
C22H26ClN3O2S |
---|---|
Molecular Weight |
432.0 g/mol |
IUPAC Name |
6-chloro-N-[1-[(3-ethoxy-4-methoxyphenyl)methyl]piperidin-4-yl]-1,3-benzothiazol-2-amine |
InChI |
InChI=1S/C22H26ClN3O2S/c1-3-28-20-12-15(4-7-19(20)27-2)14-26-10-8-17(9-11-26)24-22-25-18-6-5-16(23)13-21(18)29-22/h4-7,12-13,17H,3,8-11,14H2,1-2H3,(H,24,25) |
InChI Key |
KHIPONGBEAENSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C=CC(=C1)CN2CCC(CC2)NC3=NC4=C(S3)C=C(C=C4)Cl)OC |
Origin of Product |
United States |
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